Cas no 2361878-96-6 (N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide)

N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide structure
2361878-96-6 structure
商品名:N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide
CAS番号:2361878-96-6
MF:C16H19FN2O2
メガワット:290.332667589188
CID:5413640
PubChem ID:145908968

N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide 化学的及び物理的性質

名前と識別子

    • N-ethyl-N-[2-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]prop-2-enamide
    • N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide
    • Z2893431186
    • 2361878-96-6
    • EN300-26593187
    • N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide
    • インチ: 1S/C16H19FN2O2/c1-3-15(20)18(4-2)11-16(21)19-9-8-13-12(10-19)6-5-7-14(13)17/h3,5-7H,1,4,8-11H2,2H3
    • InChIKey: MGOVHMNNINGFEE-UHFFFAOYSA-N
    • ほほえんだ: C(N(CC)CC(N1CCC2=C(C1)C=CC=C2F)=O)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 290.14305602g/mol
  • どういたいしつりょう: 290.14305602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 413
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 40.6Ų

じっけんとくせい

  • 密度みつど: 1.186±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 502.8±50.0 °C(Predicted)
  • 酸性度係数(pKa): -1.09±0.20(Predicted)

N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26593187-0.05g
N-ethyl-N-[2-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]prop-2-enamide
2361878-96-6 95.0%
0.05g
$246.0 2025-03-20

N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide 関連文献

N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamideに関する追加情報

N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide: A Comprehensive Overview

The compound with CAS No. 2361878-96-6, known as N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes an isoquinoline ring system, a fluoro substituent, and an amide functional group. The combination of these structural elements makes it a promising candidate for drug development, particularly in the areas of neurology and oncology.

Recent studies have highlighted the importance of isoquinoline derivatives in medicinal chemistry due to their ability to interact with various biological targets. The 5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl moiety in this compound is particularly noteworthy, as it contributes to the molecule's pharmacokinetic properties and bioavailability. Fluorine substitution at the 5-position of the isoquinoline ring enhances the compound's stability and increases its lipophilicity, which are critical factors for drug design.

The N-Ethyl group attached to the amide further modulates the physical and chemical properties of the molecule. This substitution not only improves solubility but also plays a role in optimizing the compound's pharmacodynamic profile. The 2-propenamide moiety introduces additional flexibility into the structure, allowing for potential interactions with a wider range of biological targets.

From a synthetic perspective, the construction of this compound involves a series of intricate reactions that highlight the advancements in modern organic chemistry. The synthesis typically begins with the preparation of the isoquinoline core, followed by fluorination at the 5-position. Subsequent steps involve the introduction of the ethyl and propenamide groups through carefully designed coupling reactions. These steps require precise control over reaction conditions to ensure high yields and product purity.

Preclinical studies have demonstrated that this compound exhibits potent activity against several disease models. For instance, it has shown promise as a potential inhibitor of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its ability to modulate signaling pathways associated with cancer cell proliferation suggests its potential as an anticancer agent.

One of the most exciting developments in recent research is the exploration of this compound's effects on cellular energy metabolism. Studies have indicated that it may influence mitochondrial function and oxidative phosphorylation, opening new avenues for its application in metabolic disorders such as diabetes and obesity.

Despite its promising properties, further research is required to fully understand its mechanism of action and safety profile. Ongoing clinical trials are evaluating its efficacy and tolerability in human subjects, with early results showing encouraging signs.

In conclusion, N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-propenamide represents a cutting-edge advancement in medicinal chemistry. Its unique structure and diverse biological activities position it as a leading candidate for addressing unmet medical needs across multiple therapeutic areas. As research continues to unfold, this compound has the potential to make a significant impact on both scientific innovation and patient care.

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